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N-Isopentyladenosine - 17659-78-8

N-Isopentyladenosine

Catalog Number: EVT-371823
CAS Number: 17659-78-8
Molecular Formula: C15H23N5O4
Molecular Weight: 337.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Isopentyladenosine is classified under the category of cytokinins, which are plant hormones that promote cell division and growth. It can be synthesized from adenosine through enzymatic or chemical modifications. In nature, it is found in various plant tissues and is also present in certain types of tRNA as a post-transcriptional modification, where it contributes to the stability and functionality of RNA molecules .

Synthesis Analysis

The synthesis of N-Isopentyladenosine can be achieved through several methods, primarily involving the alkylation of adenosine. One common synthetic route involves the following steps:

  1. Starting Materials: The process typically begins with adenosine and isopentenyl bromide as key reactants.
  2. Alkylation Reaction: Adenosine undergoes a nucleophilic substitution reaction where the hydroxyl group at the 6-position is replaced by the isopentyl group from isopentenyl bromide. This reaction is usually facilitated by a base such as potassium carbonate or sodium hydride.
  3. Conditions: The reaction is conducted under reflux conditions in an appropriate solvent such as dimethylformamide or acetonitrile to ensure complete conversion.
  4. Purification: After completion, the product mixture is purified using techniques like column chromatography to isolate N-Isopentyladenosine from unreacted starting materials and by-products .
Adenosine+Isopentenyl BromideBaseN Isopentyladenosine+By products\text{Adenosine}+\text{Isopentenyl Bromide}\xrightarrow{\text{Base}}\text{N Isopentyladenosine}+\text{By products}

Data and Analyses

  • Melting Point: The melting point of N-Isopentyladenosine typically ranges around 200-205 °C.
  • Solubility: It is soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
Chemical Reactions Analysis

N-Isopentyladenosine participates in several chemical reactions, primarily due to its nucleophilic nature. Key reactions include:

  1. Dephosphorylation: In biological systems, it can be dephosphorylated to yield N-isopentyladenosine monophosphate, which can further participate in metabolic pathways.
  2. Enzymatic Reactions: It can act as a substrate for various kinases and phosphatases involved in cellular signaling pathways.
  3. Reactivity with Other Compounds: It may undergo reactions typical for nucleosides, such as hydrolysis or oxidation under specific conditions .
Mechanism of Action

The mechanism of action of N-Isopentyladenosine primarily relates to its role as a cytokinin:

  • Signal Transduction: It binds to cytokinin receptors on plant cells, initiating a cascade of signaling events that lead to cell division and differentiation.
  • Gene Expression Regulation: The binding triggers changes in gene expression patterns that promote growth and development.
  • Influence on Metabolism: It affects various metabolic processes by modulating enzyme activities associated with growth hormones .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties:

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • pKa Values: The pKa values for ionization can vary based on environmental conditions but generally indicate moderate acidity.

Analytical Techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Used for structural confirmation.
  • Mass Spectrometry: Employed for molecular weight determination and purity assessment.
Applications

N-Isopentyladenosine has several scientific applications:

  1. Plant Biotechnology: Used extensively in tissue culture and plant propagation due to its cytokinin-like effects.
  2. Pharmaceutical Research: Investigated for potential therapeutic applications in cancer treatment due to its ability to influence cell proliferation .
  3. Molecular Biology: Utilized in studies involving RNA modifications and their impacts on gene expression and stability .
Structural and Biosynthetic Foundations of N6-Isopentenyladenosine

Chemical Structure and Isomerism of i6A

N6-Isopentenyladenosine (i6A; C₁₅H₂₁N₅O₄; MW 335.36 g/mol) features an adenosine core modified at the N⁶ position with a hydrophobic isopentenyl moiety (3,3-dimethylallyl group). The isopentenyl chain enhances base stacking through hydrophobic interactions and reduces conformational flexibility of the adenosine ring. Its IUPAC name is N-(1-hydroxy-3-methylbut-3-en-1-yl)adenosine, with CAS registry number 7724-76-7 [5] [9]. The compound exhibits moderate lipophilicity (logP = 1.30), influencing membrane permeability and subcellular distribution. Isomerism arises from the isopentenyl group’s orientation, with the trans configuration predominating in biological systems due to steric optimization within enzyme active sites [5] [9].

Table 1: Key Physicochemical Properties of i6A

PropertyValue
Molecular FormulaC₁₅H₂₁N₅O₄
Molecular Weight335.36 g/mol
logP (Octanol/Water)1.30
CAS Registry Number7724-76-7
SMILES NotationOC[C@@H]1C@@HC@@HC@HO1

Biosynthetic Pathways in Eukaryotic and Prokaryotic Systems

i6A biosynthesis converges on two substrates: adenosine-37 (A37) in target tRNAs and ∆²-isopentenyl pyrophosphate (∆²-IPP) as the isopentenyl donor. ∆²-IPP originates from the mevalonate (MVA) pathway in eukaryotes or methylerythritol phosphate (MEP) pathway in prokaryotes. The reaction follows an SN2 mechanism where the N⁶ nitrogen performs a nucleophilic attack on C1 of ∆²-IPP, displacing pyrophosphate (PPi). This Mg²⁺-dependent alkylation occurs without intermediate adenylation [10] [6].

tRNA-Isopentenyltransferase (TRIT1/MiaA) Enzymology

The reaction is catalyzed by tRNA-isopentenyltransferases: MiaA in prokaryotes and TRIT1 in eukaryotes. These enzymes share a conserved catalytic domain but differ in auxiliary domains. MiaA (e.g., E. coli MiaA, 316 residues) contains a "swinging domain" that undergoes conformational changes to clamp the tRNA anticodon stem-loop (ASL). Structural snapshots reveal MiaA’s catalytic domain harbors a central tunnel accommodating both ∆²-IPP and the extruded A37 base [10]. Eukaryotic TRIT1 localizes to both nuclei and mitochondria, reflecting dual-compartment functionality. Enzyme kinetics indicate ordered substrate binding: tRNA association precedes ∆²-IPP recruitment, with Km values for ∆²-IPP in the low micromolar range (e.g., 8.5 µM for E. coli MiaA) [6] [10].

Table 2: Comparative Features of tRNA-Isopentenyltransferases

FeatureProkaryotic MiaAEukaryotic TRIT1
Gene Locus (Human)N/ATRIT1 (Chr 1p34.1)
Subcellular LocalizationCytoplasmNucleus/Mitochondria
Catalytic ResiduesAsp38, Glu139, Lys168 (E. coli)Conserved equivalents
tRNA Binding Mechanism"Pinch-and-flip" of A37Similar, with NLS regulation
Disease AssociationsBacterial fitnessCancer suppression, MELAS

Post-Transcriptional tRNA Modification Mechanisms

Position-Specific Incorporation at tRNA Adenosine-37i6A modification occurs exclusively at position 37 of tRNAs, immediately adjacent to the anticodon (positions 34–36). This location is evolutionarily conserved in tRNAs decoding UNN codons (e.g., tRNAPhe, tRNASer, tRNATyr). MiaA/TRIT1 recognizes a conserved A36-A37-A38 sequence via a "pinch-and-flip" mechanism: two elongated protein residues (e.g., Tyr142 and Arg146 in MiaA) compress A36 and A38, extruding A37 into the catalytic tunnel for isopentenylation. Mutagenesis of A36 or A38 to pyrimidines reduces modification efficiency by >90% [10] [7]. The modification enhances translational fidelity by stabilizing codon-anticodon pairing, particularly for U-starting codons where A-U base pairs exhibit inherent weakness [7] [4].

Mitochondrial vs. Cytoplasmic tRNA Isopentenylation

Subcellular compartmentalization dictates distinct i6A modification pathways:

  • Cytoplasmic tRNAs: Modified by nuclear TRIT1 prior to export via Los1/Xpo-t or Mex67-Mtr2 transporters. Mature i6A-modified tRNAs function in cytosolic translation [8].
  • Mitochondrial tRNAs: TRIT1 isoforms are imported into mitochondria for local modification. Hypo-modified mitochondrial tRNAs (e.g., due to TRIT1 mutations) impair oxidative phosphorylation and are linked to MELAS syndrome (Mitochondrial Encephalopathy, Lactic Acidosis, Stroke-like episodes) [4] [6].Notably, mitochondrial tRNASer(UCN) and tRNALeu(UUR) frequently lack i6A in patients with mitochondrial disorders, confirming compartment-specific pathology [4].

Properties

CAS Number

17659-78-8

Product Name

N-Isopentyladenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C15H23N5O4

Molecular Weight

337.37 g/mol

InChI

InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1

InChI Key

AYGMJXUCSYBOMJ-SDBHATRESA-N

SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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